molecular formula C4H8N4O2 B570404 3-Amino-2-(formylamino)-3-iminopropanamide CAS No. 100191-43-3

3-Amino-2-(formylamino)-3-iminopropanamide

Cat. No.: B570404
CAS No.: 100191-43-3
M. Wt: 144.134
InChI Key: INDXUJXNSGYMEE-UHFFFAOYSA-N
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Description

3-Amino-2-(formylamino)-3-iminopropanamide is a chemical compound with the molecular formula C4H8N4O2 and a molecular weight of 144.13 g/mol . It is known for its unique structure, which includes both amino and formamido groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(formylamino)-3-iminopropanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of formamide with an amino-protected precursor, followed by deprotection to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(formylamino)-3-iminopropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated derivatives, while reduction may produce amino derivatives .

Scientific Research Applications

3-Amino-2-(formylamino)-3-iminopropanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(formylamino)-3-iminopropanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(formylamino)-3-iminopropanamide is unique due to its combination of amino and formamido groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-2-formamido-3-iminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c5-3(6)2(4(7)10)8-1-9/h1-2H,(H3,5,6)(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDXUJXNSGYMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(C(=N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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